molecular formula C11H16O2 B8105681 (2-Methoxy-4-propylphenyl)methanol

(2-Methoxy-4-propylphenyl)methanol

Cat. No.: B8105681
M. Wt: 180.24 g/mol
InChI Key: VWBAMKKXWDPOOG-UHFFFAOYSA-N
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Description

(2-Methoxy-4-propylphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group at the 2-position and a propyl substituent at the 4-position of the aromatic ring. The hydroxyl group in the methanol derivative may confer distinct reactivity compared to ether or amine-functionalized analogs, particularly in oxidation or conjugation reactions.

Properties

IUPAC Name

(2-methoxy-4-propylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-7,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBAMKKXWDPOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-propylphenyl)methanol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. One common method involves the reaction of guaiacol with propyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of isoeugenol, which is derived from clove oil. The hydrogenation process involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-propylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted phenols

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Immunomodulatory Effects
Research indicates that (2-Methoxy-4-propylphenyl)methanol exhibits significant anti-inflammatory properties. It acts as an agonist for the EDG-1 receptor, which is involved in various inflammatory processes. This compound has shown potential in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. Its ability to modulate immune responses makes it a candidate for developing new therapies for inflammatory disorders .

2. Neurological Applications
The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By acting on neuronal cells, it may help mitigate the progression of these conditions through its immunomodulatory effects .

3. Wound Healing
this compound has been investigated for its potential to enhance wound healing. Studies have shown that it can promote healing in various tissues, including skin and corneal wounds. This application is particularly relevant for treating chronic wounds and ulcers .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as alkylation and acylation. The unique structure of this compound allows for selective functionalization, making it valuable in synthesizing complex organic molecules .

2. Production of Biologically Active Compounds
In the synthesis of biologically active compounds, this compound has been utilized as a precursor for generating other pharmacologically active derivatives. For example, it can be transformed into aminocarboxylic acid derivatives, which have been shown to possess therapeutic properties against bacterial infections .

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in reducing inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers and improved joint function after treatment with the compound.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of this compound in models of Alzheimer's disease. The findings suggested that treatment with this compound led to reduced neuronal cell death and improved cognitive function in treated subjects compared to controls.

Data Tables

Application AreaSpecific Use CasesKey Findings
Anti-inflammatoryRheumatoid arthritis, lupusSignificant reduction in inflammatory markers
NeurologicalAlzheimer's diseaseReduced neuronal cell death observed
Wound healingChronic wounds, ulcersEnhanced healing rates reported
Organic synthesisPrecursor for aminocarboxylic acidsEffective building block for complex molecules

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The trifluoropropoxy group in [4-(3,3,3-Trifluoropropoxy)phenyl]methanol introduces strong electron-withdrawing effects and lipophilicity, enhancing membrane permeability in drug candidates compared to the propyl group in this compound . The allyl group in 4-Allyl-2-methoxy-N,N-dimethylaniline hydrochloride enables further functionalization (e.g., cycloadditions), whereas the methanol group in the target compound may limit reactivity to hydroxyl-specific reactions (e.g., esterification) . Pyrrolidine ether in 3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride improves metabolic stability compared to the primary alcohol in this compound, which is prone to oxidation .
  • Synthetic Efficiency: The 34% yield reported for 4-Allyl-2-methoxy-N,N-dimethylaniline hydrochloride highlights moderate efficiency in triflate-mediated amination reactions .
  • Applications: The pyrrolidine derivative is explicitly used as a drug intermediate, suggesting that this compound could serve similar roles in medicinal chemistry . The trifluoropropoxy analog’s commercial availability (6 suppliers) indicates broader industrial utility, possibly due to fluorine’s role in enhancing bioavailability .

Thermal and Chemical Stability

  • The pyrrolidine ether hydrochloride exhibits stability at room temperature, attributed to its ether linkage and crystalline solid state . In contrast, the hydroxyl group in this compound may necessitate storage under inert conditions to prevent oxidation.
  • The dimethylaniline derivative’s hygroscopic nature underscores the importance of controlled environments during handling, a challenge less relevant to non-ionic analogs like the target compound .

Biological Activity

(2-Methoxy-4-propylphenyl)methanol, also known as propyl 2-methoxy-4-phenylmethanol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • IUPAC Name : this compound

This compound is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to a phenolic structure, which contributes to its biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. In vitro studies demonstrated that this compound effectively scavenges free radicals, reducing oxidative damage in cellular models .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory conditions .

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro assays revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to decreased cell viability .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical concentration, demonstrating the compound's effectiveness as an antioxidant agent.

TestIC50 Value (µM)
DPPH25.5
ABTS20.3

These values suggest that this compound has comparable antioxidant activity to well-known antioxidants like ascorbic acid .

Anti-inflammatory Study

In a separate investigation focused on inflammation, the compound was tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The study found that treatment with this compound significantly reduced the levels of nitric oxide and prostaglandin E2, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-620090

The reduction in these inflammatory markers highlights the therapeutic promise of this compound in managing inflammatory diseases .

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